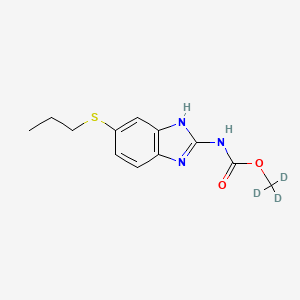

Albendazole-d3

Cat. No. B1528130

Key on ui cas rn:

1353867-92-1

M. Wt: 268.35 g/mol

InChI Key: HXHWSAZORRCQMX-BMSJAHLVSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08912225B2

Procedure details

SKOV-3 human cystadenocarcinoma cell line, obtained from the American Type Culture Collection (ATCC Accession No. HTB 77) were grown in McCoy's 5a medium with 1.5 mM L-glutamine, 100 units/ml penicillin, and 100 μg/ml streptomycin, supplemented with 10% FCS. Cells were grown to confluence and harvested by trypsinization with 0.25 mg/ml trypsin/EDTA and suspended in the medium before plating. These were then seeded (2×105) on plastic 6-well Corning culture plates. Cultures were maintained in a 37° C. incubator in a humidified atmosphere of 95% O2/5% CO2. Twenty-four hours later, the medium was removed. Subconfluent cultures were washed three times with phosphate buffer followed by incubation for 6 hours with culture medium containing various concentrations of albendazole (0, 0.1, 0.25 and 1.0 μM) dissolved in 1% ethanol. After completion of the treatment period, medium from the wells were individually collected and analysed for the VEGF concentration using an enzyme-linked immunosorbant assay (ELISA) that detects soluble VEGF121 and VEGF165 isoforms (Quantikine R&D systems, Minneapolis, USA).

[Compound]

Name

5a

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

streptomycin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

N[C@H]([C:8]([OH:10])=[O:9])CCC(=O)N.CC1(C)[S:16][C@@H:15]2[C@H:17](NC(CC3C=CC=CC=3)=O)[C:18](=O)N2[C@H]1C([O-])=O.[K+].C[C@@H]1O[C@@H](O[C@H:42]2[C@H:47](O)[C@@H:46](O)[C@H:45](NC(N)=N)[C@@H:44](O)[C@@H:43]2[NH:55][C:56]([NH2:58])=[NH:57])[C@H](O[C@@H]2O[C@@H](CO)[C@H](O)[C@@H](O)[C@@H]2NC)[C@@]1(O)C=O.[CH2:75](N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.O=O>>[CH3:18][CH2:17][CH2:15][S:16][C:47]1[CH:46]=[CH:45][C:44]2[N:58]=[C:56]([NH:57][C:8]([O:10][CH3:75])=[O:9])[NH:55][C:43]=2[CH:42]=1 |f:1.2|

|

Inputs

Step One

[Compound]

|

Name

|

5a

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CCC(N)=O)C(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC=3C=CC=CC3)C(=O)[O-])C.[K+]

|

Step Four

|

Name

|

streptomycin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)NC(=N)N)O)NC(=N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

SKOV-3 human cystadenocarcinoma cell line, obtained from the American Type Culture Collection (ATCC Accession No. HTB 77)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Twenty-four hours later, the medium was removed

|

WASH

|

Type

|

WASH

|

|

Details

|

Subconfluent cultures were washed three times with phosphate buffer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing various

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrations of albendazole (0, 0.1, 0.25 and 1.0 μM)

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in 1% ethanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After completion of the treatment period, medium from the wells were individually collected

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

analysed for the VEGF concentration

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08912225B2

Procedure details

SKOV-3 human cystadenocarcinoma cell line, obtained from the American Type Culture Collection (ATCC Accession No. HTB 77) were grown in McCoy's 5a medium with 1.5 mM L-glutamine, 100 units/ml penicillin, and 100 μg/ml streptomycin, supplemented with 10% FCS. Cells were grown to confluence and harvested by trypsinization with 0.25 mg/ml trypsin/EDTA and suspended in the medium before plating. These were then seeded (2×105) on plastic 6-well Corning culture plates. Cultures were maintained in a 37° C. incubator in a humidified atmosphere of 95% O2/5% CO2. Twenty-four hours later, the medium was removed. Subconfluent cultures were washed three times with phosphate buffer followed by incubation for 6 hours with culture medium containing various concentrations of albendazole (0, 0.1, 0.25 and 1.0 μM) dissolved in 1% ethanol. After completion of the treatment period, medium from the wells were individually collected and analysed for the VEGF concentration using an enzyme-linked immunosorbant assay (ELISA) that detects soluble VEGF121 and VEGF165 isoforms (Quantikine R&D systems, Minneapolis, USA).

[Compound]

Name

5a

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

streptomycin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

N[C@H]([C:8]([OH:10])=[O:9])CCC(=O)N.CC1(C)[S:16][C@@H:15]2[C@H:17](NC(CC3C=CC=CC=3)=O)[C:18](=O)N2[C@H]1C([O-])=O.[K+].C[C@@H]1O[C@@H](O[C@H:42]2[C@H:47](O)[C@@H:46](O)[C@H:45](NC(N)=N)[C@@H:44](O)[C@@H:43]2[NH:55][C:56]([NH2:58])=[NH:57])[C@H](O[C@@H]2O[C@@H](CO)[C@H](O)[C@@H](O)[C@@H]2NC)[C@@]1(O)C=O.[CH2:75](N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.O=O>>[CH3:18][CH2:17][CH2:15][S:16][C:47]1[CH:46]=[CH:45][C:44]2[N:58]=[C:56]([NH:57][C:8]([O:10][CH3:75])=[O:9])[NH:55][C:43]=2[CH:42]=1 |f:1.2|

|

Inputs

Step One

[Compound]

|

Name

|

5a

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CCC(N)=O)C(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC=3C=CC=CC3)C(=O)[O-])C.[K+]

|

Step Four

|

Name

|

streptomycin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)NC(=N)N)O)NC(=N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

SKOV-3 human cystadenocarcinoma cell line, obtained from the American Type Culture Collection (ATCC Accession No. HTB 77)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Twenty-four hours later, the medium was removed

|

WASH

|

Type

|

WASH

|

|

Details

|

Subconfluent cultures were washed three times with phosphate buffer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing various

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrations of albendazole (0, 0.1, 0.25 and 1.0 μM)

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in 1% ethanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After completion of the treatment period, medium from the wells were individually collected

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

analysed for the VEGF concentration

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08912225B2

Procedure details

SKOV-3 human cystadenocarcinoma cell line, obtained from the American Type Culture Collection (ATCC Accession No. HTB 77) were grown in McCoy's 5a medium with 1.5 mM L-glutamine, 100 units/ml penicillin, and 100 μg/ml streptomycin, supplemented with 10% FCS. Cells were grown to confluence and harvested by trypsinization with 0.25 mg/ml trypsin/EDTA and suspended in the medium before plating. These were then seeded (2×105) on plastic 6-well Corning culture plates. Cultures were maintained in a 37° C. incubator in a humidified atmosphere of 95% O2/5% CO2. Twenty-four hours later, the medium was removed. Subconfluent cultures were washed three times with phosphate buffer followed by incubation for 6 hours with culture medium containing various concentrations of albendazole (0, 0.1, 0.25 and 1.0 μM) dissolved in 1% ethanol. After completion of the treatment period, medium from the wells were individually collected and analysed for the VEGF concentration using an enzyme-linked immunosorbant assay (ELISA) that detects soluble VEGF121 and VEGF165 isoforms (Quantikine R&D systems, Minneapolis, USA).

[Compound]

Name

5a

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

streptomycin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

N[C@H]([C:8]([OH:10])=[O:9])CCC(=O)N.CC1(C)[S:16][C@@H:15]2[C@H:17](NC(CC3C=CC=CC=3)=O)[C:18](=O)N2[C@H]1C([O-])=O.[K+].C[C@@H]1O[C@@H](O[C@H:42]2[C@H:47](O)[C@@H:46](O)[C@H:45](NC(N)=N)[C@@H:44](O)[C@@H:43]2[NH:55][C:56]([NH2:58])=[NH:57])[C@H](O[C@@H]2O[C@@H](CO)[C@H](O)[C@@H](O)[C@@H]2NC)[C@@]1(O)C=O.[CH2:75](N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.O=O>>[CH3:18][CH2:17][CH2:15][S:16][C:47]1[CH:46]=[CH:45][C:44]2[N:58]=[C:56]([NH:57][C:8]([O:10][CH3:75])=[O:9])[NH:55][C:43]=2[CH:42]=1 |f:1.2|

|

Inputs

Step One

[Compound]

|

Name

|

5a

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CCC(N)=O)C(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC=3C=CC=CC3)C(=O)[O-])C.[K+]

|

Step Four

|

Name

|

streptomycin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)NC(=N)N)O)NC(=N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

SKOV-3 human cystadenocarcinoma cell line, obtained from the American Type Culture Collection (ATCC Accession No. HTB 77)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Twenty-four hours later, the medium was removed

|

WASH

|

Type

|

WASH

|

|

Details

|

Subconfluent cultures were washed three times with phosphate buffer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing various

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrations of albendazole (0, 0.1, 0.25 and 1.0 μM)

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in 1% ethanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After completion of the treatment period, medium from the wells were individually collected

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

analysed for the VEGF concentration

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |